6-Hydroxy-5,7-dimethoxyflavone
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Overview
Description
6-Hydroxy-5,7-dimethoxyflavone is a naturally occurring flavonoid compound found in various plants, including the Annonaceae family. This compound is known for its diverse biological activities, including anti-inflammatory and antioxidant properties . It has a molecular formula of C17H14O6 and is characterized by the presence of hydroxyl and methoxy groups on the flavone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5,7-dimethoxyflavone typically involves the following steps:
Starting Material: The synthesis often begins with chrysin, a simple and commercially available flavone.
Halogenation: Chrysin is halogenated to form 6,8-dibromochrysin.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5,7-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
6-Hydroxy-5,7-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,7-dimethoxyflavone involves the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, enhances the cAMP/protein kinase A (PKA)-dependent inhibition of Akt signaling, ultimately reducing oxidative stress and inflammation . The compound also modulates protein turnover and mitochondrial biogenesis-related pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
Comparison: 6-Hydroxy-5,7-dimethoxyflavone is unique due to its specific hydroxyl and methoxy group positions, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits higher inhibitory activity against calcium-mediated cell-cycle regulation and has potent anti-inflammatory effects .
Properties
CAS No. |
119892-40-9 |
---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
6-hydroxy-5,7-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-14-9-13-15(17(21-2)16(14)19)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 |
InChI Key |
YLSUKCVZCXUJBF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)O |
Synonyms |
6-hydroxy-5,7-dimethoxy-flavone UFM24 |
Origin of Product |
United States |
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